5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole
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Overview
Description
5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole: is a chemical compound that belongs to the class of benzothiazoles It is characterized by the presence of a chlorine atom at the 5th position and a piperazine ring attached to the 3rd position of the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole typically involves the reaction of 5-chloro-2-aminobenzothiazole with piperazine. The reaction is carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions. The mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its chemical structure and properties.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions, resulting in the formation of cyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It exhibits promising biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in the development of therapeutic agents for various diseases .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers with enhanced properties .
Mechanism of Action
The mechanism of action of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-aminobenzothiazole: Similar in structure but lacks the piperazine ring.
3-(Piperazin-1-yl)benzothiazole: Similar but without the chlorine atom at the 5th position.
5-Chloro-3-(morpholin-4-yl)benzothiazole: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole is unique due to the presence of both the chlorine atom and the piperazine ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-chloro-3-piperazin-1-yl-1,2-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDFFXCLXIRDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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